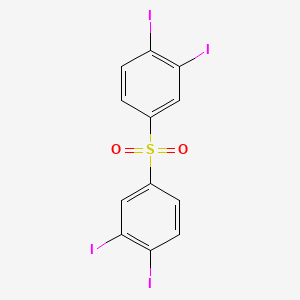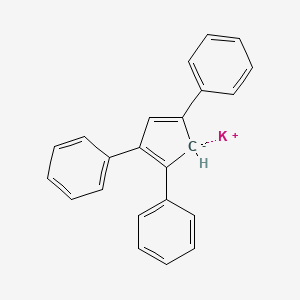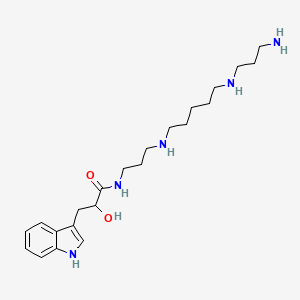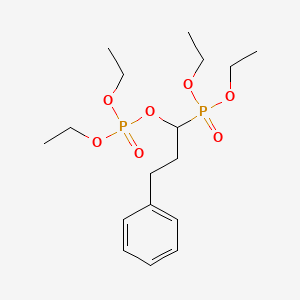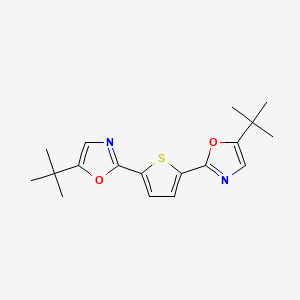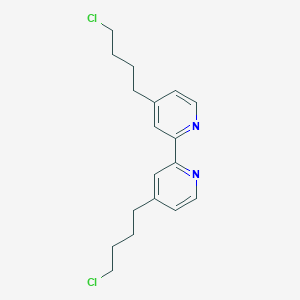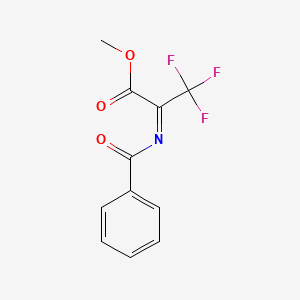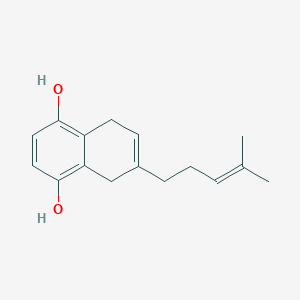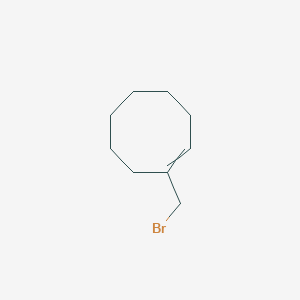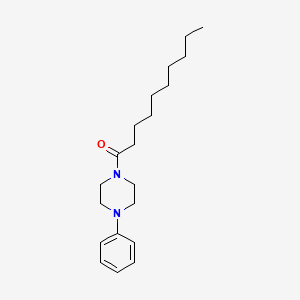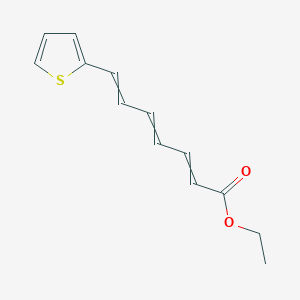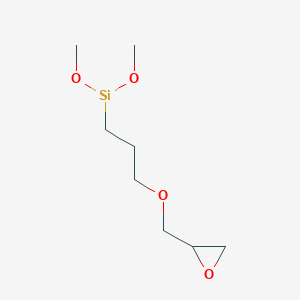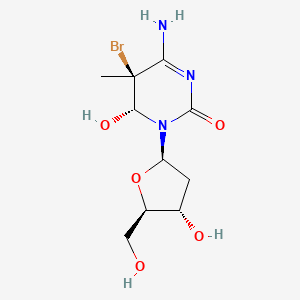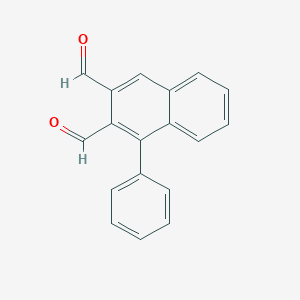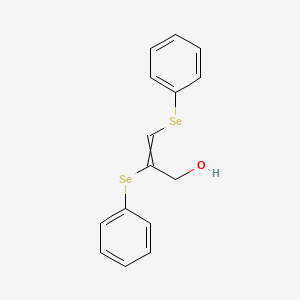
2,3-Bis(phenylselanyl)prop-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Bis(phenylselanyl)prop-2-en-1-ol is an organic compound characterized by the presence of two phenylselanyl groups attached to a prop-2-en-1-ol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(phenylselanyl)prop-2-en-1-ol typically involves the reaction of allyl alcohol with diphenyl diselenide in the presence of a catalyst. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Bis(phenylselanyl)prop-2-en-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding selenoxides.
Reduction: Reduction reactions can convert the selenoxide back to the original compound.
Substitution: The phenylselanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include selenoxides, reduced forms of the compound, and substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2,3-Bis(phenylselanyl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Medicine: Research is ongoing to explore its potential therapeutic properties, including antioxidant and anticancer activities.
Industry: It can be used in the development of new materials with unique properties due to the presence of selenium.
Mecanismo De Acción
The mechanism of action of 2,3-Bis(phenylselanyl)prop-2-en-1-ol involves the interaction of the phenylselanyl groups with various molecular targets. These interactions can lead to the formation of reactive intermediates that exert biological effects. The exact molecular pathways involved are still under investigation, but they may include modulation of oxidative stress and inhibition of certain enzymes.
Comparación Con Compuestos Similares
Similar Compounds
2-Propen-1-ol, 3-phenyl- (E):
1,3-Bis(allyloxy)-2-propanol: This compound has a similar backbone but different functional groups.
Uniqueness
2,3-Bis(phenylselanyl)prop-2-en-1-ol is unique due to the presence of selenium atoms, which impart distinct chemical and biological properties
Propiedades
Número CAS |
134904-99-7 |
|---|---|
Fórmula molecular |
C15H14OSe2 |
Peso molecular |
368.2 g/mol |
Nombre IUPAC |
2,3-bis(phenylselanyl)prop-2-en-1-ol |
InChI |
InChI=1S/C15H14OSe2/c16-11-15(18-14-9-5-2-6-10-14)12-17-13-7-3-1-4-8-13/h1-10,12,16H,11H2 |
Clave InChI |
BRDKEVQPQBBTER-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[Se]C=C(CO)[Se]C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


